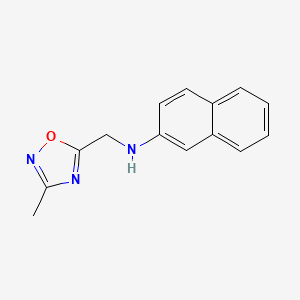![molecular formula C13H17BrFNZn B14891168 3-Fluoro-4-[(1-homopiperidino)methyl]phenylZinc bromide](/img/structure/B14891168.png)
3-Fluoro-4-[(1-homopiperidino)methyl]phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-[(1-homopiperidino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and versatility, making it a valuable reagent in the field of synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-[(1-homopiperidino)methyl]phenylzinc bromide typically involves the reaction of 3-fluoro-4-[(1-homopiperidino)methyl]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3−fluoro−4−[(1−homopiperidino)methyl]bromobenzene+Zn→3−fluoro−4−[(1−homopiperidino)methyl]phenylzinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-[(1-homopiperidino)methyl]phenylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the zinc moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Oxidation and Reduction: While less common, it can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and alcohols.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.
Scientific Research Applications
3-Fluoro-4-[(1-homopiperidino)methyl]phenylzinc bromide has several applications in scientific research:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: This compound is used in the development of new drug candidates, particularly those targeting specific biological pathways.
Material Science: It is employed in the synthesis of novel materials with unique properties, such as conductive polymers and advanced composites.
Biological Studies: Researchers use this compound to study the effects of fluorinated organic molecules on biological systems.
Mechanism of Action
The mechanism of action of 3-fluoro-4-[(1-homopiperidino)methyl]phenylzinc bromide involves the formation of a reactive intermediate that can participate in various chemical reactions. The zinc atom acts as a nucleophile, facilitating the transfer of the phenyl group to other molecules. This process is often catalyzed by transition metals like palladium, which help in the formation and stabilization of the reactive intermediate.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-[(4-morpholino)methyl]phenylzinc bromide: Similar in structure but with a morpholino group instead of a homopiperidino group.
4-[(4-Morpholino)methyl]phenylzinc iodide: Contains an iodide instead of a bromide, affecting its reactivity and applications.
Uniqueness
3-Fluoro-4-[(1-homopiperidino)methyl]phenylzinc bromide is unique due to the presence of the homopiperidino group, which imparts specific steric and electronic properties. These properties can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable reagent in synthetic chemistry.
Properties
Molecular Formula |
C13H17BrFNZn |
|---|---|
Molecular Weight |
351.6 g/mol |
IUPAC Name |
bromozinc(1+);1-[(2-fluorobenzene-4-id-1-yl)methyl]azepane |
InChI |
InChI=1S/C13H17FN.BrH.Zn/c14-13-8-4-3-7-12(13)11-15-9-5-1-2-6-10-15;;/h3,7-8H,1-2,5-6,9-11H2;1H;/q-1;;+2/p-1 |
InChI Key |
NTGDANYGYMFFKP-UHFFFAOYSA-M |
Canonical SMILES |
C1CCCN(CC1)CC2=C(C=[C-]C=C2)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


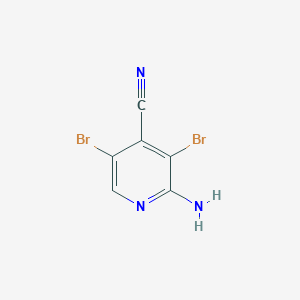
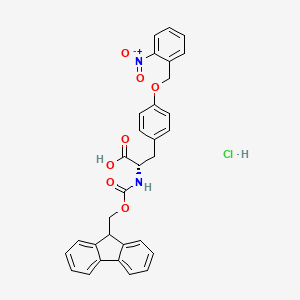
![(3E)-3-[(2R,3R)-3-methyl-2-[(E)-prop-1-enyl]-2,3-dihydropyran-6-ylidene]pyrrolidine-2,4-dione](/img/structure/B14891102.png)

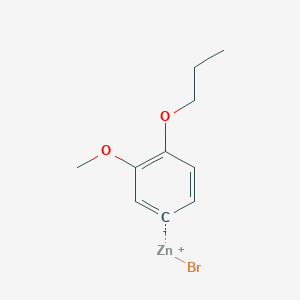

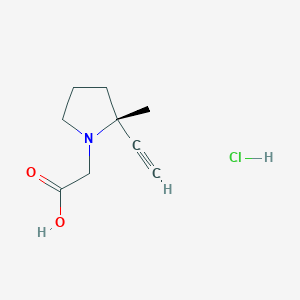
![(2'-(1-(4-Methoxyphenyl)vinyl)-5'-methyl-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14891125.png)
![2-[(Diphenylphosphoryl)methyl]pyridine 1-oxide](/img/structure/B14891129.png)
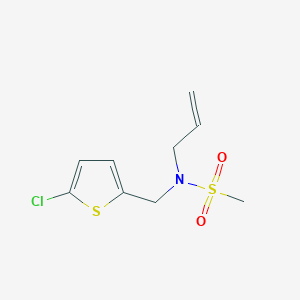
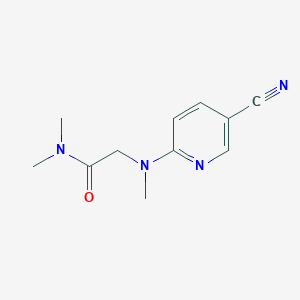

![[3-(3,5-Difluoro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14891147.png)
